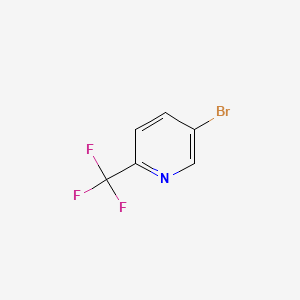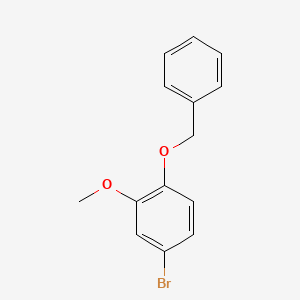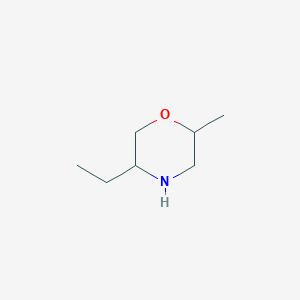
5-Bromo-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridine, also known as 5-bromo-2-TFMP or 5-Bromo-2-trifluoromethylpyridine, is an organobromine compound with the molecular formula C5H3BrF3N. It is a colorless liquid, with a pungent odor and a boiling point of 140.3 °C. This compound is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, herbicides, and other compounds. It is also used as a catalyst in the synthesis of organic compounds, and in the preparation of aryl halides.
Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used to analyze its optimized geometric structure, vibrational frequencies, and chemical shift values. This compound's non-linear optical (NLO) properties and second-order interaction energies were also examined, contributing to the understanding of its electronic structure and potential applications in materials science (Vural & Kara, 2017).
Chemical Synthesis and Biological Activities
This compound has been utilized in the synthesis of novel pyridine derivatives with potential biological activities. The synthesis was achieved through palladium-catalyzed Suzuki cross-coupling reactions. The derivatives exhibited varied biological activities, including antimicrobial and anti-thrombolytic effects, highlighting the compound's role in the development of new pharmaceuticals (Ahmad et al., 2017).
Crystal Structure Analysis
The crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, demonstrates a water-bridged hydrogen-bonding network, offering insights into the structural chemistry of trifluoromethyl-substituted pyridines. This understanding is crucial for the design of new materials and pharmaceuticals (Ye & Tanski, 2020).
Pharmaceutical Product Synthesis
This compound acts as an intermediate in the synthesis of various pharmaceutical products. Its role in this context underlines the importance of such compounds in medicinal chemistry and drug development processes (Tao et al., 2022).
Antitumor Activity Research
The synthesis of derivatives such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide and their impact on PI3Kα kinase and anticancer activity showcase another critical application in oncological research. This highlights the potential of this compound in contributing to new cancer therapies (Zhou et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-(trifluoromethyl)pyridine is the respiratory system . It is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity with single exposure .
Mode of Action
This compound is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction involves the oxidative addition of palladium to the electrophilic organic groups, forming a new Pd–C bond . The compound also undergoes transmetalation, a process where the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is solid at room temperature
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction leads to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of this compound is influenced by environmental factors. The compound is used only in well-ventilated areas or outdoors due to its potential respiratory toxicity . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 5-Bromo-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in regioselective C-4 deprotonation reactions with lithium diisopropylamide (LDA) and trapping with carbon dioxide to form the corresponding C-4 acid . The interactions of this compound with enzymes and proteins are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause specific target organ toxicity, particularly affecting the respiratory system . Additionally, it can cause skin irritation, serious eye irritation, and respiratory irritation, indicating its potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and cause changes in gene expression. The compound’s mechanism of action often involves nucleophilic substitution reactions, where it interacts with specific nucleophiles to form new chemical bonds . These interactions can lead to significant biochemical changes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup . Long-term exposure to the compound may lead to cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, acute oral toxicity studies have shown that the compound is toxic if swallowed, with a specific target organ toxicity affecting the respiratory system . These findings highlight the importance of carefully controlling the dosage to avoid toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biochemical properties and effects . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its overall activity and function. For example, it may be transported across cell membranes through specific transporters or bind to particular proteins that facilitate its distribution within the cell . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFAUCIXZGMCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375616 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436799-32-5 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for characterizing 5-Bromo-2-(trifluoromethyl)pyridine?
A1: The research paper "Spectroscopic, optical, DNA, antimicrobial and density functional theory studies of this compound" [] investigates the compound's spectroscopic properties. While the abstract doesn't provide specific data points, the full text likely details the findings from techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and potentially nuclear magnetic resonance (NMR) spectroscopy. These analyses would provide insights into the compound's electronic transitions, vibrational modes, and structural conformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)












